molecular formula C13H15N3O2S B5571311 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone

2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone

Cat. No.: B5571311
M. Wt: 277.34 g/mol
InChI Key: KBIRGWLDHMLJDW-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone is a synthetic organic compound that features a benzimidazole ring, a morpholine ring, and a thioether linkage. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole and morpholine moieties can act as ligands in coordination chemistry.

    Materials Science: Potential use in the development of organic semiconductors or other advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the benzimidazole ring.

    Antimicrobial Activity: Possible antimicrobial properties, making it a candidate for drug development.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Future Directions

The future directions in the study and application of benzimidazole derivatives are likely to involve the development of more efficient and environmentally friendly methods for their synthesis . Additionally, given their wide range of biological activities, benzimidazole derivatives are likely to continue to be a focus of research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone typically involves the following steps:

    Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Thioether Formation: The benzimidazole derivative can be reacted with a thiol compound to introduce the sulfanyl group.

    Morpholine Introduction: The final step involves the reaction of the intermediate with morpholine under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylthio)-1-phenylethanone
  • 2-(1H-benzimidazol-2-ylsulfanyl)-1-(piperidin-4-yl)ethanone

Comparison

  • Structural Differences : The presence of different substituents on the ethanone moiety or the benzimidazole ring.
  • Biological Activity : Variations in biological activity due to differences in molecular structure.
  • Chemical Properties : Differences in reactivity and stability.

This general structure should provide a solid foundation for your article. For specific details, you may need to consult scientific literature or experimental data.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-12(16-5-7-18-8-6-16)9-19-13-14-10-3-1-2-4-11(10)15-13/h1-4H,5-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIRGWLDHMLJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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